molecular formula C15H17F3N4O2 B15117038 N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide

N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B15117038
M. Wt: 342.32 g/mol
InChI Key: DTOGEFFQNMEOOQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide: is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group and a trifluoromethyl-dihydropyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide typically involves multiple steps:

    Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.

    Synthesis of the dihydropyridazinyl moiety: This involves the cyclization of appropriate precursors in the presence of trifluoromethylating agents.

    Coupling of the two moieties: The final step involves the coupling of the cyanocyclohexyl group with the dihydropyridazinyl moiety under amide-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and dihydropyridazinyl moieties.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines are the primary products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the cyanocyclohexyl group may facilitate its transport across biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[6-oxo-3-(methyl)-1,6-dihydropyridazin-1-yl]propanamide
  • N-(1-cyanocyclohexyl)-2-[6-oxo-3-(chloromethyl)-1,6-dihydropyridazin-1-yl]propanamide

Uniqueness

The presence of the trifluoromethyl group in N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide distinguishes it from similar compounds, providing unique electronic properties and enhancing its potential interactions with biological targets.

Properties

Molecular Formula

C15H17F3N4O2

Molecular Weight

342.32 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide

InChI

InChI=1S/C15H17F3N4O2/c1-10(13(24)20-14(9-19)7-3-2-4-8-14)22-12(23)6-5-11(21-22)15(16,17)18/h5-6,10H,2-4,7-8H2,1H3,(H,20,24)

InChI Key

DTOGEFFQNMEOOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2C(=O)C=CC(=N2)C(F)(F)F

Origin of Product

United States

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